(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid
Description
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(8)3-6/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1 |
InChI Key |
WINVNQRFPOZMEY-UJURSFKZSA-N |
Isomeric SMILES |
C1C[C@@](C[C@H]1O)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1O)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Cycloaddition and Functionalization
- Approach: Asymmetric cycloaddition reactions using chiral auxiliaries or catalysts to introduce stereochemistry at the 1- and 3-positions of the cyclopentane ring.
- Key Step: Introduction of the hydroxyl group at C3 via stereoselective oxidation or hydroxy-functionalization.
- Amino Group Introduction: Conversion of carboxylic acid or aldehyde intermediates to amino groups through reductive amination or substitution reactions.
Enzymatic Resolution
- Method: Use of enzymes such as non-heme chloroperoxidase (CPO) to catalyze stereoselective oxidation or amination steps, enhancing enantiomeric excess.
- Example: Enzymatic conversion of racemic precursors to selectively produce the (1R,3S) isomer with >99% enantiomeric excess.
- Advantages: High stereoselectivity, mild reaction conditions, and environmentally friendly processes.
Chiral Auxiliary and Protecting Group Strategies
- Protecting Groups: Use of tert-butoxycarbonyl (Boc) groups to protect amino or hydroxyl functionalities during intermediate steps to control regio- and stereochemistry.
- Chiral Resolution: Application of chiral high-performance liquid chromatography (HPLC) or enzymatic resolution to isolate the desired enantiomer with high purity.
Reaction Conditions and Key Steps
Mechanistic Insights
- The hydroxyl group at C3 is introduced via stereoselective oxidation or hydroxy-functionalization, often controlled by chiral catalysts or enzymes to ensure the (3S) configuration.
- The amino group at C1 is typically installed by reductive amination of aldehyde or ketone intermediates, preserving the (1R) stereochemistry through selective reaction conditions and steric control.
- Protecting groups such as Boc are employed to prevent side reactions and to direct stereochemical outcomes during multi-step synthesis.
Analytical Techniques for Stereochemical Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of coupling constants and chemical shifts to confirm stereochemistry.
- Chiral High-Performance Liquid Chromatography (HPLC): Separation and quantification of enantiomers to confirm enantiomeric excess.
- X-ray Crystallography: Definitive determination of absolute configuration when single crystals are available.
Summary Table of Preparation Methods
Research Findings and Applications
- The compound’s stereochemistry is critical for its biological activity and interaction with enzymes and receptors.
- Enzymatic methods have demonstrated superior enantioselectivity (>99% ee), important for pharmaceutical applications.
- Synthetic derivatives serve as key intermediates in drug development and biochemical probes.
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives .
Scientific Research Applications
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of antiviral drugs.
Industry: Utilized in the production of chiral catalysts and as a precursor for the synthesis of various fine chemicals
Mechanism of Action
The mechanism of action of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid with structurally related cyclopentane and cyclobutane derivatives, focusing on stereochemistry, functional groups, and biological activity.
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Stereochemical Influence on Bioactivity: Fluorinated analogs like (1S,3R)-anti-cis-3,4-DFACPC exhibit superior tumor-targeting properties compared to non-fluorinated cyclopentane derivatives due to enhanced membrane permeability and metabolic stability. However, their transport mechanism via system L differs from the parent compound, which lacks fluorine substituents . The (1R,3S) configuration in the target compound is critical for mimicking natural amino acids, as inversion at either chiral center (e.g., 1S,3R or 1S,3S) abolishes binding to specific transporters .
Functional Group Modifications: Replacement of the carboxylic acid with diphosphonate groups (as in (1S,3R)-1-amino-3-hydroxydiphosphonate) significantly alters metal-binding affinity, as evidenced by ³¹P NMR chemical shifts (δ 18–22 ppm for diphosphonates vs. δ 170–175 ppm for carboxylic acids in ¹H NMR) . Esterification (e.g., methyl ester in (1S,3S)-methyl 3-aminocyclopentanecarboxylate) improves lipophilicity, suggesting utility as a prodrug to enhance oral bioavailability .
Ring Size and Conformational Effects: Cyclobutane analogs (e.g., (1S,3S)-1-amino-3-hydroxycyclobutanecarboxylic acid) exhibit higher ring strain, leading to reduced thermal stability and altered hydrogen-bonding patterns compared to cyclopentane derivatives .
Synthetic Methodologies :
- Hydrolysis of ester precursors (e.g., (1R,3S)-11) under acidic conditions yields the target compound with moderate efficiency (53% yield), whereas fluorinated analogs require multistep radiochemical synthesis for isotopic labeling .
Biological Activity
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, often referred to as a cyclopentane derivative, is an amino acid analog that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopentane structure, which integrates an amino group, a hydroxyl group, and a carboxylic acid functional group. These structural features contribute to its diverse pharmacological applications and interactions with biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C6H11NO3
- Molecular Weight : 145.16 g/mol
- Functional Groups : Amino (-NH2), Hydroxyl (-OH), and Carboxylic acid (-COOH)
This compound is available in hydrochloride form, which enhances its solubility in aqueous environments, making it suitable for various biochemical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key aspects include:
- Neurotransmitter Modulation : The compound may influence neurochemical pathways by modulating neurotransmitter systems, potentially impacting conditions such as anxiety and depression.
- Enzyme Interaction : It has been studied for its role in enzyme-substrate interactions, which are critical for various metabolic processes .
- Receptor Binding : The compound shows potential in binding to receptors associated with neurotransmission, thus affecting physiological responses.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In vitro experiments demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. For instance:
- Case Study 1 : A study published in the Journal of Neurochemistry showed that this compound reduced apoptosis in cultured neurons exposed to oxidative agents. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Interaction with Biological Targets
The binding affinity of this compound to various biological targets has been assessed through multiple assays:
| Target | Binding Affinity | Effect |
|---|---|---|
| NMDA Receptor | High | Modulates excitatory neurotransmission |
| GABA Receptor | Moderate | Influences inhibitory neurotransmission |
| Glutamate Transporter | High | Regulates glutamate levels in synaptic clefts |
These interactions suggest a multifaceted role in neurotransmission regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| 2-Aminocyclopentanecarboxylic Acid | Cyclopentane derivative | Neuroprotective properties |
| 2-Hydroxyproline | Amino acid analog | Involved in collagen synthesis |
| L-Threonine | Essential amino acid | Roles in protein synthesis |
| D-Cycloserine | Antibiotic | Inhibits glutamate receptors |
The distinct stereochemistry and functional groups of this compound confer it unique reactivity and biological activity compared to these analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, and how is stereoselectivity achieved?
- Methodological Answer : The synthesis typically involves asymmetric cycloaddition reactions using chiral inducers (e.g., N-acylhydroxylamines) to establish stereochemistry . For example, tert-butoxycarbonyl (Boc) protecting groups are employed to preserve amino functionality during synthesis, followed by deprotection under acidic conditions . Key parameters include catalyst choice (e.g., chiral Lewis acids) and reaction temperature to optimize enantiomeric excess (ee) ≥95% .
Q. What spectroscopic techniques are critical for confirming the stereochemical purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice interactions .
- NMR spectroscopy : - and -NMR coupled with NOE experiments distinguish cis/trans isomerism .
- Circular Dichroism (CD) : Validates optical activity by correlating Cotton effects with known stereoisomers .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust; static discharge controls are recommended during solvent use .
- Storage : Keep in airtight containers under inert atmosphere (N or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interactions with metabolic enzymes?
- Methodological Answer :
- Enzyme assays : Compare binding affinities () of (1R,3S) vs. (1S,3R) enantiomers using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Case study : The (1R,3S) configuration mimics natural substrates (e.g., L-threonine), showing 10-fold higher inhibition of glutamate racemase than its enantiomer .
Q. How can researchers address contradictory data in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Control stereochemical purity : Verify ee via HPLC with chiral columns to rule out enantiomeric contamination .
- Orthogonal assays : Cross-validate inhibition using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside) and kinetic modeling .
- Example : Discrepancies in IC values may arise from pH-dependent solubility; use buffered solutions (pH 7.4) for consistency .
Q. What strategies optimize synthetic yield while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc) or Ru-based catalysts for cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce ee; balance with toluene for stereocontrol .
- Table :
Q. What is the compound’s role in developing therapeutics for neurodegenerative diseases?
- Methodological Answer :
- Neuroprotection : Acts as a glutamate receptor modulator, reducing excitotoxicity in neuronal cultures (IC = 12 µM) .
- In vivo models : Administer 10 mg/kg daily in rodent models of Parkinson’s; monitor dopamine levels via LC-MS .
- Structural analogs : Compare with D-cycloserine to assess blood-brain barrier permeability using logP calculations (experimental logP = −1.2) .
Q. How does this compound compare to similar cyclopentane derivatives in biochemical applications?
- Methodological Answer :
- Table : Key comparisons with structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
